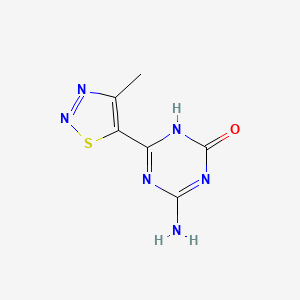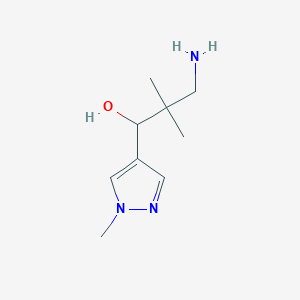
4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON+
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON is a synthetic organic compound that belongs to the class of triazine derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment of the Triazine Ring: The triazine ring is then attached to the thiadiazole ring through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution can introduce various functional groups.
Aplicaciones Científicas De Investigación
4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-OL
- 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-TH
Uniqueness
The uniqueness of 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON lies in its specific structural features, such as the presence of both thiadiazole and triazine rings
Propiedades
Fórmula molecular |
C6H6N6OS |
|---|---|
Peso molecular |
210.22 g/mol |
Nombre IUPAC |
4-amino-6-(4-methylthiadiazol-5-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C6H6N6OS/c1-2-3(14-12-11-2)4-8-5(7)10-6(13)9-4/h1H3,(H3,7,8,9,10,13) |
Clave InChI |
BYCUHQCFCNAKTE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SN=N1)C2=NC(=NC(=O)N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(Cyclobutylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile](/img/structure/B13161901.png)
![N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13161908.png)








![2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid](/img/structure/B13161945.png)


